8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Overview
Description
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydrobenzo ring fused with a naphthyridine moiety
Mechanism of Action
Target of Action
The primary target of 8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .
Mode of Action
This compound acts as a PDE5 inhibitor . It binds to the active site of PDE5, preventing the enzyme from breaking down cGMP . This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation .
Pharmacokinetics
As a pde5 inhibitor, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle and vasodilation . This can lead to improved blood flow in various parts of the body, depending on the specific distribution of PDE5 .
Biochemical Analysis
Biochemical Properties
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels in cells . By inhibiting PDE5, this compound increases cGMP levels, leading to various downstream effects on cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways by modulating cGMP levels, which in turn affects gene expression and cellular metabolism . This compound has been shown to enhance memory and cognitive functions in cellular models of Alzheimer’s disease by improving synaptic plasticity and reducing neuroinflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PDE5. By binding to the active site of PDE5, it inhibits the enzyme’s activity, preventing the breakdown of cGMP . This inhibition leads to elevated cGMP levels, which activate protein kinase G (PKG) and other downstream signaling molecules, resulting in various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained effects on cellular function, including prolonged enhancement of synaptic plasticity and cognitive functions in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve cognitive functions without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic processes are crucial for the compound’s clearance and overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in the brain, where it exerts its therapeutic effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE5 and other target proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. This process can also be achieved by reacting 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with amine hydrochlorides . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial methods aim to maximize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.
Scientific Research Applications
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can be compared with other similar compounds, such as:
10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines: These compounds share a similar core structure but differ in their alkylamino substituents.
6-fluoro-1,3-benzothiazol-2-yl derivatives: These compounds have a benzothiazole ring instead of a naphthyridine ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific fluorine substitution and its potential as a versatile intermediate in various chemical and biological applications.
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTOLBDLWBKRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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